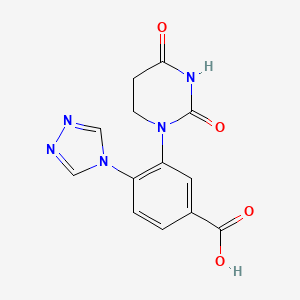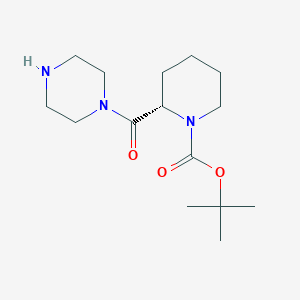
tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate: is a chemical compound used in organic synthesis. It is known for its role as an intermediate in the preparation of various pharmaceuticals and biologically active molecules. The compound’s structure includes a piperidine ring and a piperazine ring, both of which are crucial for its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate typically involves the reaction of piperidine and piperazine derivatives under controlled conditions
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Techniques such as crystallization and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine or piperazine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate is used as a building block for the synthesis of complex molecules
Biology: The compound is used in biological research to study the interactions between small molecules and biological targets. Its ability to form stable complexes with proteins and enzymes makes it useful in drug discovery and development.
Medicine: In medicine, this compound is an intermediate in the synthesis of pharmaceuticals. It is used to create drugs that target specific receptors or enzymes, contributing to the treatment of various diseases.
Industry: Industrially, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparación Con Compuestos Similares
- tert-Butyl (2S)-2-(piperidine-1-carbonyl)piperidine-1-carboxylate
- tert-Butyl (2S)-2-(morpholine-1-carbonyl)piperidine-1-carboxylate
- tert-Butyl (2S)-2-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate
Comparison: tert-Butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate is unique due to the presence of both piperidine and piperazine rings. This dual-ring structure provides enhanced reactivity and versatility compared to similar compounds that contain only one type of ring. The presence of the piperazine ring allows for additional interactions with biological targets, making it particularly valuable in pharmaceutical applications.
Propiedades
Fórmula molecular |
C15H27N3O3 |
|---|---|
Peso molecular |
297.39 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-9-5-4-6-12(18)13(19)17-10-7-16-8-11-17/h12,16H,4-11H2,1-3H3/t12-/m0/s1 |
Clave InChI |
ZLHYIUKQLRZKRV-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)N2CCNCC2 |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCC1C(=O)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


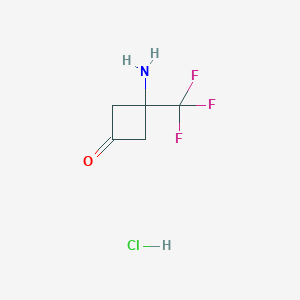
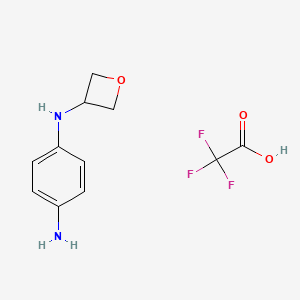
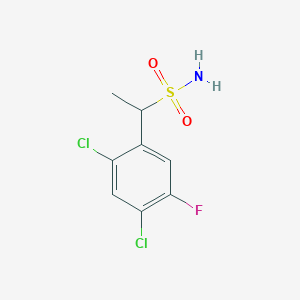
![2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide](/img/structure/B13492694.png)
![4-{3-Chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B13492710.png)
![3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13492727.png)
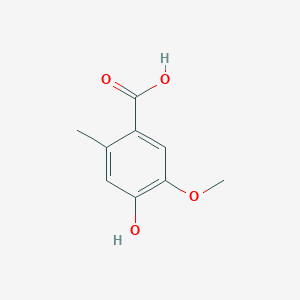
amine hydrochloride](/img/structure/B13492740.png)
![rac-(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13492746.png)
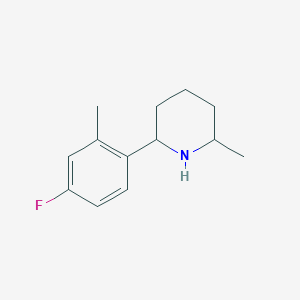

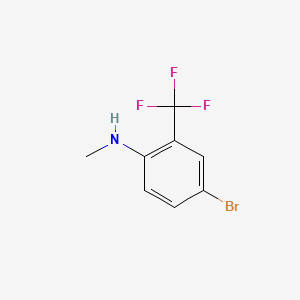
![{5-Oxa-2-azaspiro[3.4]octan-6-yl}methanol](/img/structure/B13492771.png)
